molecular formula C14H10BrCl2NO3 B14548221 5-Bromo-N-(3,5-dichloro-4-methoxyphenyl)-2-hydroxybenzamide CAS No. 62047-44-3

5-Bromo-N-(3,5-dichloro-4-methoxyphenyl)-2-hydroxybenzamide

Cat. No.: B14548221
CAS No.: 62047-44-3
M. Wt: 391.0 g/mol
InChI Key: PSMQJPBUDWNECM-UHFFFAOYSA-N
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Description

5-Bromo-N-(3,5-dichloro-4-methoxyphenyl)-2-hydroxybenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes bromine, chlorine, methoxy, and hydroxy functional groups attached to a benzamide core. Its unique chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(3,5-dichloro-4-methoxyphenyl)-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Chlorination: Addition of chlorine atoms to specific positions on the aromatic ring.

    Methoxylation: Introduction of the methoxy group.

    Hydroxylation: Addition of the hydroxy group.

Each step requires specific reagents and conditions, such as the use of bromine or chlorine gas, methanol for methoxylation, and hydroxylating agents like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(3,5-dichloro-4-methoxyphenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

5-Bromo-N-(3,5-dichloro-4-methoxyphenyl)-2-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3,5-dichloro-4-methoxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzamide: Lacks the additional chlorine and methoxy groups.

    N-(3,5-dichloro-4-methoxyphenyl)-2-hydroxybenzamide: Lacks the bromine atom.

    5-Bromo-N-(4-methoxyphenyl)-2-hydroxybenzamide: Lacks the chlorine atoms.

Uniqueness

The presence of bromine, chlorine, methoxy, and hydroxy groups in 5-Bromo-N-(3,5-dichloro-4-methoxyphenyl)-2-hydroxybenzamide gives it unique chemical properties and potential biological activities that distinguish it from similar compounds.

Conclusion

This compound is a compound of significant interest in scientific research due to its complex structure and diverse applications

Properties

CAS No.

62047-44-3

Molecular Formula

C14H10BrCl2NO3

Molecular Weight

391.0 g/mol

IUPAC Name

5-bromo-N-(3,5-dichloro-4-methoxyphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C14H10BrCl2NO3/c1-21-13-10(16)5-8(6-11(13)17)18-14(20)9-4-7(15)2-3-12(9)19/h2-6,19H,1H3,(H,18,20)

InChI Key

PSMQJPBUDWNECM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)NC(=O)C2=C(C=CC(=C2)Br)O)Cl

Origin of Product

United States

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